5-Bromo-2-(trifluoromethoxy)benzonitrile
Overview
Description
5-Bromo-2-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3BrF3NO. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethoxy)benzonitrile typically involves the bromination of 2-(trifluoromethoxy)benzonitrile. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Coupling Products: Biaryl compounds are commonly produced through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Bromo-2-(trifluoromethoxy)benzonitrile is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of biologically active compounds for research purposes.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins or enzymes. The nitrile group may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)benzonitrile
- 5-Bromo-2-fluorobenzonitrile
- 2-(Bromomethyl)benzonitrile
Uniqueness
5-Bromo-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which impart distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various research applications .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVAUHKIIHYPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668223 | |
Record name | 5-Bromo-2-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210906-15-2 | |
Record name | 5-Bromo-2-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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